molecular formula C13H15BrO2 B1345362 2-Bromo-4-(4-carboethoxyphenyl)-1-butene CAS No. 731772-91-1

2-Bromo-4-(4-carboethoxyphenyl)-1-butene

Cat. No.: B1345362
CAS No.: 731772-91-1
M. Wt: 283.16 g/mol
InChI Key: IAIWCHNSFKSQJZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is an organic compound that belongs to the class of brominated alkenes. This compound is characterized by the presence of a bromine atom attached to the second carbon of a butene chain, with a 4-carboethoxyphenyl group attached to the fourth carbon. It is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene typically involves the bromination of 4-(4-carboethoxyphenyl)-1-butene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. A common method involves the use of bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the handling of bromine, which is a hazardous substance.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-carboethoxyphenyl)-1-butene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition Reactions: Hydrogen bromide (HBr) or chlorine (Cl2) in an inert solvent.

    Oxidation Reactions: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Major Products

    Substitution Reactions: Formation of 2-hydroxy-4-(4-carboethoxyphenyl)-1-butene or 2-cyano-4-(4-carboethoxyphenyl)-1-butene.

    Addition Reactions: Formation of 2,3-dibromo-4-(4-carboethoxyphenyl)butane.

    Oxidation Reactions: Formation of 2,3-epoxy-4-(4-carboethoxyphenyl)butane or 2,3-diol-4-(4-carboethoxyphenyl)butane.

Scientific Research Applications

2-Bromo-4-(4-carboethoxyphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-carboethoxyphenyl)-1-butene involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The double bond in the butene chain allows for addition reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-phenyl-1-butene: Lacks the carboethoxy group, making it less polar and potentially less reactive in certain conditions.

    4-(4-Carboethoxyphenyl)-1-butene: Lacks the bromine atom, limiting its use in substitution reactions.

    2-Chloro-4-(4-carboethoxyphenyl)-1-butene: Similar structure but with chlorine instead of bromine, which may affect its reactivity and the types of reactions it undergoes.

Uniqueness

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is unique due to the presence of both a bromine atom and a carboethoxyphenyl group, which confer distinct chemical properties. The bromine atom enhances its reactivity in substitution reactions, while the carboethoxyphenyl group increases its polarity and potential interactions with other molecules.

Properties

IUPAC Name

ethyl 4-(3-bromobut-3-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO2/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWCHNSFKSQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641160
Record name Ethyl 4-(3-bromobut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-91-1
Record name Ethyl 4-(3-bromobut-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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